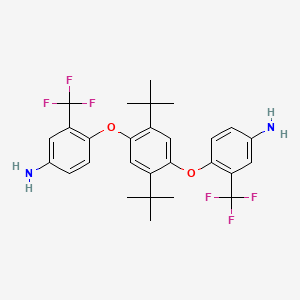

1,4-Bis(4-amino-2-trifluoromethylphenoxy)-2,5-DI-tert-butylbenzene

Overview

Description

1,4-Bis(4-amino-2-trifluoromethylphenoxy)-2,5-DI-tert-butylbenzene is an aminophenyl ether with two trifluoromethyl groups in the amine interstitial position . It is a precursor for the synthesis of polyimides, which are known for their high heat resistance, extraordinary mechanical properties, and excellent insulating properties . The spatial effect of the trifluoromethyl group reduces intermolecular aggregation, leading to a low refractive index and high transparency to the polyimide .

Synthesis Analysis

The synthesis of this compound involves a two-step imidization with diamines and dianhydrides . A series of fluorinated polyimides (FPIs) based on this compound were synthesized and characterized by FT-IR, 1H-NMR, GPC, XRD, TGA, UV–vis spectroscopy, and moisture uptake tests .Molecular Structure Analysis

The molecular formula of this compound is C20H14F6N2O2, and it has a molecular weight of 428.33 . The InChI and SMILES strings provide a textual representation of the compound’s structure .Physical And Chemical Properties Analysis

This compound has a melting point of 132.0 to 136.0 °C and a predicted boiling point of 465.7±45.0 °C . It has a predicted density of 1.417±0.06 g/cm3 . It is soluble in methanol and presents as a white to almost white crystalline powder .Scientific Research Applications

Synthesis and Properties of Polyimides

1,4-Bis(4-amino-2-trifluoromethylphenoxy)-2,5-di-tert-butylbenzene has been extensively researched for its role in synthesizing polyimides. These compounds have been synthesized using various dianhydrides, demonstrating characteristics like high glass transition temperatures, excellent solubility in both amide polar solvents and less polar solvents, and thermal stability. The incorporation of tert-butyl substitutes enhances the solubility and glass transition temperature of the polyimides but tends to decrease their optical transmittance and thermal stability (Lu et al., 2013), (Yang & Hsiao, 2004), (Chern & Tsai, 2008).

Application in Gas Separation Membranes

This compound has been utilized in the synthesis of polyamides for membrane-based gas separation applications. The synthesized polymers display high molecular weight and thermal stability, with the ability to form transparent membranes that show high permeability and permselectivity for gases. This indicates potential applications in industrial gas separation processes (Bandyopadhyay et al., 2013).

Synthesis of Semifluorinated Polyamides and Polyimides

Research has also focused on the synthesis of semifluorinated polyamides and polyimides using 1,4-bis(4-amino-2-trifluoromethylphenoxy)-2,5-di-tert-butylbenzene. These materials exhibit properties such as low dielectric constants, low moisture absorption, high thermal stability, and high mechanical strength. These characteristics make them suitable for applications in high-performance materials, particularly in the electronics and aerospace industries (Yang et al., 2004).

Pervaporation Separation of Ethanol/Water Mixtures

The compound has been used in synthesizing soluble polyimides for the pervaporation separation of ethanol/water mixtures. The study of diamine structure on the pervaporation of aqueous ethanol solutions through polyimide membranes indicated that the molecular volume of the substituted group in the polymer backbone influences the permeation rate, suggesting applications in separation technologies (Li & Lee, 2006).

Organosoluble and Light-Colored Polyimides

Furthermore, research has been conducted on the development of organosoluble and light-colored polyimides derived from this compound. These polyimides exhibit properties like good solubility, high tensile strength, and lower color intensity, making them suitable for optical applications (Yang et al., 2006).

Safety And Hazards

Future Directions

The polyimides derived from this compound can be used as insulating materials with low energy consumption . They can also be used as interlayers for current collectors in high energy lithium-ion batteries . This type of current collectors improves 16–26% specific energy and can self-extinguish fires under short circuits . The future research and development in this field could focus on further enhancing the properties of these polyimides and expanding their applications.

properties

IUPAC Name |

4-[4-[4-amino-2-(trifluoromethyl)phenoxy]-2,5-ditert-butylphenoxy]-3-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H30F6N2O2/c1-25(2,3)17-13-24(38-22-10-8-16(36)12-20(22)28(32,33)34)18(26(4,5)6)14-23(17)37-21-9-7-15(35)11-19(21)27(29,30)31/h7-14H,35-36H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUEPAMGREYWXCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1OC2=C(C=C(C=C2)N)C(F)(F)F)C(C)(C)C)OC3=C(C=C(C=C3)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H30F6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10694717 | |

| Record name | 4,4'-[(2,5-Di-tert-butyl-1,4-phenylene)bis(oxy)]bis[3-(trifluoromethyl)aniline] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10694717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

540.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,4-Bis(4-amino-2-trifluoromethylphenoxy)-2,5-DI-tert-butylbenzene | |

CAS RN |

707340-73-6 | |

| Record name | 4,4'-[(2,5-Di-tert-butyl-1,4-phenylene)bis(oxy)]bis[3-(trifluoromethyl)aniline] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10694717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(propan-2-yl)-4H-1,2,4-triazol-4-yl]ethan-1-amine dihydrochloride](/img/structure/B1523481.png)

![6-bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1523497.png)

![2-(Benzyloxy)-3-[(tert-butoxycarbonyl)amino]propanoic acid](/img/structure/B1523499.png)

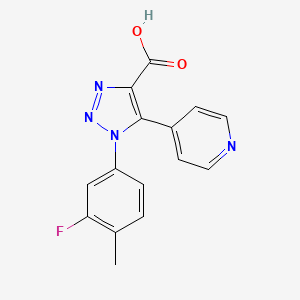

![1-[2-chloro-5-(trifluoromethyl)phenyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1523504.png)